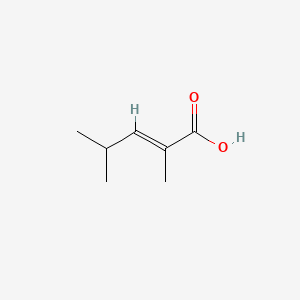

(2E)-2,4-Dimethylpent-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3876-52-6 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-2,4-dimethylpent-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |

InChI Key |

DMHLGGQHOSTMJG-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)/C=C(\C)/C(=O)O |

Canonical SMILES |

CC(C)C=C(C)C(=O)O |

boiling_point |

133.00 to 134.00 °C. @ 15.00 mm Hg |

solubility |

very slightly |

Origin of Product |

United States |

Synthetic Methodologies for 2e 2,4 Dimethylpent 2 Enoic Acid

Chemoenzymatic and Asymmetric Synthesis Approaches

Modern synthetic chemistry increasingly employs chemoenzymatic and asymmetric strategies to achieve high levels of stereoselectivity, which is particularly relevant for the synthesis of specific isomers like (2E)-2,4-Dimethylpent-2-enoic acid. These methods offer elegant solutions to control the geometry of the double bond.

Enantioselective Preparation Strategies of this compound

While specific enantioselective preparations of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to envision potential routes. Since the target molecule is achiral, enantioselective strategies would be relevant for the synthesis of chiral derivatives or precursors.

For instance, the asymmetric reduction of a suitable precursor containing a carbon-carbon double bond could be achieved using ene-reductases (ERs). These enzymes are known to catalyze the asymmetric reduction of α,β-unsaturated compounds with high enantioselectivity. A hypothetical precursor, such as a derivative of 2,4-dimethylpenta-2,4-dienoic acid, could potentially be selectively reduced by an ene-reductase to yield a chiral intermediate, which could then be converted to the target acid. The selection of the specific ene-reductase would be crucial for controlling the stereochemical outcome.

Another approach involves the kinetic resolution of a racemic precursor. Lipases are widely used for the enantioselective acylation or hydrolysis of racemic alcohols and carboxylic acids researchgate.net. A racemic mixture of a chiral precursor to this compound could be resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the two enantiomers and subsequent conversion to the desired product.

Stereoselective Catalysis in Olefinic Acid Synthesis

Stereoselective catalysis is a powerful tool for the synthesis of α,β-unsaturated carboxylic acids with defined geometries. While specific examples for this compound are scarce, general methodologies can be extrapolated.

One potential strategy involves the use of transition metal-catalyzed cross-coupling reactions. For example, a properly substituted vinyl halide could be coupled with a suitable organometallic reagent in the presence of a palladium or nickel catalyst with stereoretention to establish the E-configured double bond.

Furthermore, catalytic methods for the direct dehydrogenation of saturated carboxylic acids to their α,β-unsaturated counterparts are emerging. These reactions, often catalyzed by palladium complexes, could potentially be rendered stereoselective through the use of appropriate ligands, favoring the formation of the thermodynamically more stable E-isomer.

Classical Organic Synthesis Routes to this compound

Traditional organic synthesis provides several reliable methods for the construction of α,β-unsaturated carboxylic acids. These routes often involve well-established reactions that can be adapted for the synthesis of this compound.

Alkylation-Based Methods for Carboxylic Acid Formation

Alkylation-based methods offer a straightforward approach to building the carbon skeleton of the target molecule. A plausible route would involve the alkylation of an enolate derived from a suitable carboxylic acid derivative. For instance, the enolate of a propanoic acid ester could be alkylated with an isopropyl halide. Subsequent α-methylation and elimination would lead to the desired α,β-unsaturated ester, which can then be hydrolyzed to the carboxylic acid. The conditions for the elimination step would be critical to ensure the formation of the desired E-isomer.

Alternatively, the synthesis could start from isobutyraldehyde. An aldol condensation with a suitable ketone, followed by oxidation of the resulting aldehyde and dehydration, could furnish the target compound. The stereochemical outcome of the dehydration would need to be controlled to favor the E-isomer.

Dehydration Reactions Utilizing Precursor Alcohols or Acids

The dehydration of a β-hydroxy acid or ester is a common method for the synthesis of α,β-unsaturated carboxylic acids. In the context of this compound, a suitable precursor would be 2-hydroxy-2,4-dimethylpentanoic acid orgsyn.orgnih.govchegg.com. This precursor can be synthesized through various methods, such as the reaction of an α-keto acid with an organometallic reagent.

The dehydration of 2-hydroxy-2,4-dimethylpentanoic acid can be achieved under acidic conditions. The reaction typically proceeds via an E1 or E2 mechanism, and the stereochemical outcome is influenced by the reaction conditions. Generally, the formation of the more substituted and thermodynamically more stable E-alkene is favored.

| Precursor | Reagents and Conditions | Product | Notes |

| 2-hydroxy-2,4-dimethylpentanoic acid | Acid catalyst (e.g., H₂SO₄), heat | This compound | Formation of the E-isomer is generally favored due to thermodynamic stability. |

Total Synthesis Approaches and Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most apparent disconnection is at the carbon-carbon double bond, leading back to simpler starting materials.

One powerful and highly stereoselective method for the formation of the (E)-double bond is the Horner-Wadsworth-Emmons (HWE) reaction wikipedia.orgalfa-chemistry.com. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the HWE reaction would involve the reaction of a phosphonate ester, such as triethyl 2-phosphonopropionate, with isobutyraldehyde. The HWE reaction is well-known to predominantly yield the E-alkene, making it an ideal choice for this synthesis wikipedia.orgalfa-chemistry.com. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Retrosynthetic Analysis:

Forward Synthesis based on HWE Reaction:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Stereoselectivity |

| Triethyl 2-phosphonopropionate | Isobutyraldehyde | NaH | THF | Ethyl (2E)-2,4-dimethylpent-2-enoate | Predominantly E |

The subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved under standard basic or acidic conditions.

Catalytic Methodologies in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic strategies can be envisioned, focusing on the development of novel systems and the application of transition metal-mediated transformations.

The direct dehydrogenation of saturated carboxylic acids to their α,β-unsaturated counterparts is an atom-economical and highly desirable transformation. Research in this area has led to the development of novel catalytic systems, often employing transition metals. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds. While direct examples for 2,4-dimethylpentanoic acid are not prevalent in the literature, the general principle involves the formation of a metal enolate followed by β-hydride elimination.

A significant challenge in the dehydrogenation of 2,4-dimethylpentanoic acid would be the selective activation of the α-C-H bond over the more numerous and less sterically hindered C-H bonds elsewhere in the molecule. The development of ligands that can direct the catalyst to the desired position is a key area of research.

Another avenue for novel catalytic systems involves the use of copper catalysts. For example, copper-catalyzed aerobic oxidation reactions have been developed for the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. These systems often utilize a co-catalyst or a specific ligand to facilitate the dehydrogenation process under milder conditions. The application of such a system to 2,4-dimethylpentanoic acid would require careful optimization to overcome the steric hindrance and achieve high conversion and selectivity for the desired (E)-isomer.

One classic approach to forming the carbon-carbon double bond in α,β-unsaturated acids is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by decarboxylation. For the synthesis of this compound, a potential route would involve the Knoevenagel condensation of isobutyraldehyde with a suitable active methylene compound, followed by further synthetic modifications. The optimization of this reaction for sterically hindered substrates is an active area of research, with a focus on developing more active and selective catalysts, including organocatalysts and supported catalysts, to drive the reaction to completion under mild conditions. nih.govresearchgate.net Recent studies have also explored catalyst-free and water-mediated Knoevenagel condensations, which could offer a greener alternative, although their applicability to sterically demanding substrates remains a challenge. rsc.orgrsc.org

| Reaction Type | Potential Reactants for this compound Synthesis | Key Challenges |

| Catalytic Dehydrogenation | 2,4-Dimethylpentanoic acid | C-H bond selectivity, steric hindrance, E/Z selectivity |

| Knoevenagel Condensation | Isobutyraldehyde and an active methylene compound (e.g., malonic acid derivative) | Steric hindrance at the carbonyl and active methylene positions, control of subsequent steps |

Transition metals play a pivotal role in a wide array of organic transformations that can be applied to the synthesis of complex molecules like this compound.

Palladium-Catalyzed Carbonylation: A powerful method for the synthesis of carboxylic acids is the palladium-catalyzed carbonylation of organic halides or pseudohalides. google.com A plausible route to this compound could involve the carbonylation of a vinyl halide precursor, such as (E)-1-halo-2,4-dimethylpent-1-ene. This reaction typically employs a palladium catalyst, a phosphine ligand, and carbon monoxide. The stereochemistry of the starting vinyl halide is generally retained, making this a potentially effective method for obtaining the desired (E)-isomer. The synthesis of the vinyl halide precursor would be a critical step in this approach.

Ruthenium-Catalyzed Metathesis: Olefin metathesis, often catalyzed by ruthenium-based complexes, is a versatile tool for the formation of carbon-carbon double bonds. While not a direct route to the carboxylic acid, it could be employed to construct the carbon skeleton, which is then further functionalized. For instance, a cross-metathesis reaction between isobutylene and an appropriate acrylate derivative could potentially form the desired pentenoate backbone, which could then be hydrolyzed to the acid. The steric hindrance around the double bond in the target molecule might pose a challenge for the catalyst's activity and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a variety of reactions, including conjugate additions and cross-coupling reactions. While direct synthesis of the target acid via copper catalysis is not well-documented, copper-catalyzed methods for the synthesis of α,β-unsaturated esters from α-diazoesters and alkynes have been reported. organic-chemistry.orgnih.gov A multi-step approach involving such a reaction followed by selective reduction and hydrolysis could be a conceivable, albeit complex, route.

| Metal | Reaction Type | Potential Precursors | Key Considerations |

| Palladium | Carbonylation | (E)-1-halo-2,4-dimethylpent-1-ene | Synthesis of the vinyl halide, catalyst stability, CO handling |

| Ruthenium | Olefin Metathesis | Isobutylene and an acrylate derivative | Catalyst loading, E/Z selectivity, steric effects |

| Copper | Coupling Reactions | α-diazoesters and alkynes (multi-step) | Complexity of the synthetic route, selectivity of intermediate steps |

Industrial Synthetic Routes and Process Optimization for this compound

The industrial synthesis of a fine chemical like this compound, which may be used as a flavor or fragrance ingredient, prioritizes cost-effectiveness, safety, scalability, and sustainability. While specific industrial processes for this compound are not publicly disclosed, plausible routes can be inferred from established industrial practices for similar α,β-unsaturated carboxylic acids.

A likely industrial approach would be a variation of the Knoevenagel condensation or the Reformatsky reaction . The Knoevenagel condensation, using readily available starting materials like isobutyraldehyde and malonic acid or its esters, is a strong candidate. wikipedia.org Process optimization would focus on several key aspects:

Catalyst Selection and Recovery: Employing a heterogeneous catalyst would simplify product purification and allow for catalyst recycling, reducing costs and waste.

Solvent Choice: The use of green solvents or even solvent-free conditions would be highly desirable to improve the environmental footprint of the process.

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and throughput while minimizing energy consumption and byproduct formation.

Downstream Processing: Efficient methods for product isolation and purification, such as distillation or crystallization, would be crucial for obtaining the desired purity.

The Reformatsky reaction , which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, is another viable option. For the synthesis of this compound, this would likely involve the reaction of ethyl α-bromopropionate with isobutyraldehyde. Subsequent dehydration of the resulting β-hydroxy ester and hydrolysis would yield the target acid. Optimization of this process would involve:

Zinc Activation: Ensuring the high reactivity of the zinc metal, which can be achieved through various activation methods.

Control of Stereoselectivity: The dehydration step would need to be controlled to favor the formation of the thermodynamically more stable (E)-isomer.

Waste Management: The disposal or recycling of zinc salts generated as byproducts would be an important consideration.

Carbonylation reactions also offer a pathway for the industrial synthesis of carboxylic acids. researchgate.netscispace.com The palladium-catalyzed carbonylation of alkenes or alkynes is an atom-economical process. An industrial route could potentially involve the carbonylation of 2-methyl-2-pentene, although this would likely lead to a mixture of isomers requiring separation.

| Synthetic Route | Key Optimization Parameters | Potential Industrial Advantages |

| Knoevenagel Condensation | Catalyst (heterogeneous), solvent (green), temperature, pressure | Use of readily available starting materials, potential for continuous processing |

| Reformatsky Reaction | Zinc activation, dehydration conditions, waste management | Well-established reaction, potentially good yields |

| Carbonylation | Catalyst system, substrate, reaction conditions, isomer separation | Atom economy, direct introduction of the carboxyl group |

Chemical Reactivity, Transformations, and Reaction Mechanisms of 2e 2,4 Dimethylpent 2 Enoic Acid

Mechanistic Studies of Olefinic Unsaturation Reactions

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

The reduction of the olefinic double bond in α,β-unsaturated carboxylic acids and their derivatives can be achieved through catalytic hydrogenation. While traditional catalysts like palladium on carbon can be used, modern methods often employ more selective homogeneous catalysts. For instance, copper(I)/N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for the conjugate reduction of α,β-unsaturated esters and amides using dihydrogen (H₂) as the terminal reducing agent. rsc.orgrsc.orgcore.ac.ukchemrxiv.org This process is highly atom-economical.

The mechanism, often referred to as copper hydride catalysis, typically involves the 1,4-conjugate addition of a hydride to the β-carbon of the unsaturated system. rsc.org This forms an enolate intermediate, which is subsequently protonated to yield the saturated carbonyl compound. Cobalt-based catalysts have also been developed for the highly enantioselective hydrogenation of various α,β-unsaturated carboxylic acids. researchgate.net Mechanistic studies suggest that the carboxylic acid group itself can interact with the metal center, influencing both reactivity and stereoselectivity. researchgate.net

The hydrogenation of (2E)-2,4-Dimethylpent-2-enoic acid is expected to proceed via a syn-addition of two hydrogen atoms across the double bond from the catalyst surface. This results in the formation of 2,4-dimethylpentanoic acid. Due to the creation of a new stereocenter at the C2 position, a racemic mixture of (2R)- and (2S)-2,4-dimethylpentanoic acid would be expected unless a chiral catalyst is employed.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst/Reagents | Product | Stereochemical Outcome |

| This compound | H₂, Pd/C or Copper(I)/NHC complex | 2,4-Dimethylpentanoic acid | Racemic mixture (without chiral catalyst) |

Controlled Oxidation Pathways and Product Characterization

The electron-deficient nature of the double bond in this compound makes it resistant to oxidation by common electrophilic reagents like meta-chloroperoxybenzoic acid (mCPBA), which react more readily with electron-rich alkenes. libretexts.org Instead, nucleophilic oxidizing agents are more effective. organicreactions.org

Epoxidation: A classic method for epoxidizing electron-deficient alkenes is the Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions. organicreactions.org The mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electrophilic β-carbon in a conjugate addition fashion. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the peroxide oxygen, displacing a hydroxide (B78521) ion to form the epoxide ring. The product of this reaction would be (E)-2,3-epoxy-2,4-dimethylpentanoic acid.

Oxidative Cleavage: Another significant oxidation pathway is ozonolysis. This reaction involves treating the alkene with ozone (O₃) followed by a workup step. Depending on the workup conditions (reductive or oxidative), different products can be obtained. A reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the double bond to yield 3-methyl-2-oxobutanoic acid and formaldehyde (B43269). An oxidative workup (e.g., with hydrogen peroxide) would oxidize the formaldehyde further to carbonic acid (which decomposes to CO₂ and water).

Table 2: Controlled Oxidation of this compound

| Reaction Type | Reagents | Key Intermediate | Final Product(s) |

| Nucleophilic Epoxidation | H₂O₂, NaOH | Hydroperoxide adduct | (E)-2,3-Epoxy-2,4-dimethylpentanoic acid |

| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. (CH₃)₂S (reductive workup) | Molozonide/Ozonide | 3-Methyl-2-oxobutanoic acid and Formaldehyde |

Carboxylic Acid Derivatizations and Their Chemical Scope

The carboxyl group of this compound can undergo a variety of transformations to produce a range of derivatives, including esters and amides. The steric hindrance from the α-methyl group can influence the choice of reaction conditions.

Esterification Reactions and Diverse Ester Derivatives

Esterification of this compound can be accomplished through several methods. The direct acid-catalyzed Fischer esterification with an alcohol is a classic approach, though the steric hindrance at the α-position may require more forcing conditions (e.g., higher temperatures, prolonged reaction times).

For more hindered substrates, coupling agents are often employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate ester formation under milder conditions. researchgate.net These methods work by activating the carboxylic acid to form a more reactive intermediate that is readily attacked by the alcohol nucleophile. The formation of ethyl (E)-2,4-dimethylpent-2-enoate is a known transformation. organicreactions.org

Table 3: Potential Ester Derivatives of this compound

| Alcohol | Ester Product Name |

| Methanol | Methyl (2E)-2,4-dimethylpent-2-enoate |

| Ethanol | Ethyl (2E)-2,4-dimethylpent-2-enoate |

| Isopropanol | Isopropyl (2E)-2,4-dimethylpent-2-enoate |

| Benzyl alcohol | Benzyl (2E)-2,4-dimethylpent-2-enoate |

Amidation and Other Carboxyl Group Transformations

Beyond esters, the carboxyl group can be converted into other important functional groups such as amides, acid chlorides, and acid anhydrides.

Amidation: The direct reaction of the carboxylic acid with an amine is generally unfavorable. Therefore, the carboxyl group must first be activated. This is commonly achieved by converting the acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂, or oxalyl chloride), which then readily reacts with an amine to form the corresponding amide. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or EDCI can be used to facilitate the direct formation of the amide bond. organic-chemistry.org

Other Transformations:

Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into (2E)-2,4-dimethylpent-2-enoyl chloride, a highly reactive intermediate for synthesizing esters and amides.

Acid Anhydrides: Heating the carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or reacting the carboxylate salt with an acid chloride can produce the corresponding acid anhydride.

Table 4: Carboxyl Group Transformations

| Transformation | Reagent(s) | Product |

| Amidation | 1. SOCl₂; 2. R₂NH | N,N-Disubstituted (2E)-2,4-dimethylpent-2-enamide |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | (2E)-2,4-Dimethylpent-2-enoyl chloride |

| Acid Anhydride Formation | P₄O₁₀, heat | (2E)-2,4-Dimethylpent-2-enoic anhydride |

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

The electronic nature of the conjugated system in this compound dictates its susceptibility to either electrophilic or nucleophilic attack at the double bond.

Electrophilic Addition: Standard electrophilic additions (e.g., with HBr) that are typical for simple alkenes are generally disfavored for α,β-unsaturated carboxylic acids. libretexts.org The electron-withdrawing carboxyl group deactivates the double bond towards attack by electrophiles by reducing its electron density. While reaction can sometimes be forced under strongly acidic conditions, the mechanism often proceeds through initial protonation of the carbonyl oxygen, which makes the β-carbon highly electrophilic and susceptible to attack by a nucleophile, in what is termed a conjugate addition. libretexts.org

Nucleophilic Addition (Michael Addition): The primary mode of addition to the double bond of this compound is nucleophilic conjugate addition, also known as the Michael reaction. libretexts.orgmasterorganicchemistry.com The resonance effect of the carbonyl group polarizes the molecule, imparting a partial positive charge (electrophilic character) on the β-carbon. libretexts.org This makes it a prime target for attack by a wide range of soft nucleophiles (Michael donors).

The mechanism involves the attack of the nucleophile at the β-carbon, which causes the π-electrons of the double bond to shift, ultimately forming an enolate intermediate. This enolate is then protonated (typically by the solvent or during an acidic workup) at the α-carbon to give the final 1,4-adduct. libretexts.org

Table 5: Michael Addition to this compound

| Michael Donor (Nucleophile) | Reagents | Product Structure |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1,3-dimethyl-1-carboxybutyl)malonate |

| Methylamine | CH₃NH₂ | 3-(Methylamino)-2,4-dimethylpentanoic acid |

| Thiophenol | NaOEt, EtOH | 3-(Phenylthio)-2,4-dimethylpentanoic acid |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1. (CH₃)₂CuLi; 2. H₃O⁺ | 2,3,4-Trimethylpentanoic acid |

Rearrangement Reactions and Isomerization Studies Involving the Enone Moiety

The enone moiety of this compound is susceptible to various rearrangement and isomerization reactions, primarily centered around the carbon-carbon double bond. These transformations can be induced by photochemical, thermal, or catalytic means.

One of the most common reactions is E/Z isomerization , which involves the interconversion between the (E)-isomer (trans) and the (Z)-isomer (cis) of the molecule. This process can be facilitated by photochemical irradiation. For α,β-unsaturated carboxylic acids, Brønsted acids can catalyze this photochemical E/Z isomerization. buffalo.edu The (E)-isomer is generally the more thermodynamically stable form. For instance, in the case of the structurally similar 2-methyl-2-butenoic acid, the trans isomer, tiglic acid, is more stable than the cis isomer, angelic acid. wikipedia.org Heating or treatment with inorganic acids can convert angelic acid to the more stable tiglic acid. wikipedia.org

Another significant isomerization pathway for α,β-unsaturated carboxylic acids is the migration of the double bond to the β,γ-position . This deconjugation can be achieved through photochemical methods. stackexchange.com Furthermore, under thermal conditions, some α,β-unsaturated carboxylic acids can isomerize to their β,γ-isomers, which may then undergo further reactions like decarboxylation. nih.gov

While direct studies on rearrangement reactions of this compound are not extensively documented, related chemistries suggest potential transformations. For example, the Favorskii rearrangement is a known method for synthesizing isomers of related compounds, such as isocrotonic acid from 1,3-dibromo-2-butanone. nist.gov This highlights the potential for skeletal rearrangements in similar systems under specific conditions.

The table below summarizes the key isomerization reactions applicable to the enone moiety of α,β-unsaturated carboxylic acids like this compound.

| Reaction Type | Description | Inducing Conditions |

| E/Z Isomerization | Interconversion between the (E) and (Z) geometric isomers. | Photochemical irradiation, often catalyzed by Brønsted acids. buffalo.edu |

| Double Bond Migration | Isomerization of the α,β-double bond to the β,γ-position. | Photochemical irradiation. stackexchange.com |

| Thermal Isomerization | Conversion of the less stable isomer to the more stable isomer. | Heating, often in the presence of an acid or base catalyst. wikipedia.org |

Kinetic and Thermodynamic Investigations of this compound Reactivity

The reactivity and the position of equilibrium in the reactions of this compound are governed by kinetic and thermodynamic parameters. While specific quantitative data for this exact compound is limited, studies on closely related α,β-unsaturated carboxylic acids provide valuable insights into its expected behavior.

Thermodynamic Considerations:

The thermodynamic stability of α,β-unsaturated carbonyl compounds is generally greater than their non-conjugated isomers due to the stabilizing effect of electron delocalization between the C=C and C=O bonds. wikipedia.org For this compound, the (E)-configuration is expected to be thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. This is consistent with observations for tiglic acid ((E)-2-methyl-2-butenoic acid) and angelic acid ((Z)-2-methyl-2-butenoic acid), where the (E)-isomer is the more stable form. wikipedia.org The acidity of these isomers can also be influenced by their stereochemistry, with tiglic acid having a pKa of 4.96. wikipedia.org It has been argued that the cis-isomer (angelic acid) is a stronger acid due to greater steric repulsion in its conjugate base. stackexchange.com

The table below presents thermodynamic data for the closely related tiglic acid/angelic acid system, which can serve as an illustrative model for the thermodynamics of this compound isomerization.

| Parameter | Compound/Process | Value | Reference |

| pKa | Tiglic acid ((E)-2-methylbut-2-enoic acid) | 4.96 | wikipedia.org |

| Relative Stability | (E)-isomer vs (Z)-isomer | (E)-isomer is more stable | wikipedia.org |

Kinetic Investigations:

Kinetic studies provide information on the rates of chemical reactions. For the isomerization of α,β-unsaturated carboxylic acids, the reaction rates are influenced by factors such as the reaction conditions (e.g., temperature, solvent, catalyst) and the structure of the molecule.

A study on the photochemical E → Z isomerization of tiglic acid in a supramolecular framework revealed reversible first-order kinetics. buffalo.edu The relative rate constants for the forward (E → Z) and reverse (Z → E) reactions were determined, showing that the return to the more stable E-isomer is faster. buffalo.edu

The following table provides illustrative kinetic data from the study on the photoisomerization of tiglic acid, which can be considered analogous to the potential behavior of this compound under similar conditions.

| Reaction | Relative Rate Constant (k) | Conditions | Reference |

| E → Z Isomerization of Tiglic Acid | 0.18 (5) h⁻¹ | Photochemical, in a supramolecular framework | buffalo.edu |

| Z → E Isomerization of Tiglic Acid | 0.42 (5) h⁻¹ | Photochemical, in a supramolecular framework | buffalo.edu |

It is important to note that these values are relative and dependent on the specific experimental setup, including the incident photon flux. buffalo.edu For other reactions, such as the thermally induced isomerization of methyl linolenate, the process was found to follow first-order kinetics with a determined activation energy. unit.no This suggests that similar kinetic principles would apply to the isomerization of this compound.

Biosynthesis and Metabolic Pathways of 2e 2,4 Dimethylpent 2 Enoic Acid

Occurrence and Biological Synthesis in Non-Human Systems

The natural occurrence of (2E)-2,4-Dimethylpent-2-enoic acid in microbial, plant, or non-human animal systems is not well-established. However, the synthesis of structurally related branched-chain fatty acids is a known metabolic process in these domains.

Microbial Production and Secretion Pathways

While no specific microbial production of this compound has been reported, bacteria are well-known producers of a diverse array of branched-chain fatty acids. These compounds are crucial components of their cell membranes, influencing fluidity and environmental adaptation. The general pathway for BCFA synthesis in bacteria involves the utilization of primers derived from branched-chain amino acids such as leucine, isoleucine, and valine.

The initial step in this process is the transamination of these amino acids to their corresponding α-keto acids, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs) . Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex decarboxylates these α-keto acids to form branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA). These primers are then elongated by the fatty acid synthase (FAS) system to produce various BCFAs.

The specific structure of this compound, with methyl groups at both the C2 and C4 positions and a double bond at C2, suggests a more complex biosynthetic route than the typical BCFA synthesis. The α-methylation could potentially arise from the action of a methyltransferase on an acyl-CoA or acyl-ACP intermediate, a mechanism that has been observed for other fatty acids. The formation of the C2-C3 double bond is likely catalyzed by a specialized dehydratase enzyme within the FAS complex or a dedicated modifying enzyme.

The secretion of such a compound, if produced, would likely follow general microbial export mechanisms for fatty acids, which can involve passive diffusion or specific transport proteins, depending on the organism and the physiological conditions.

Identification and Role in Plant Biochemistry

Currently, there is no documented evidence of this compound being a natural product in plants. Plants are capable of synthesizing a vast array of specialized fatty acids, some of which are branched. The biosynthesis of these compounds often involves pathways analogous to those in microbes, starting from amino acid precursors. Should this compound be identified in plants, its role could potentially be related to defense mechanisms, signaling, or as a component of specialized lipids.

Presence and Metabolic Fate in Non-Human Animal Systems

The presence and metabolic fate of this compound in non-human animal systems have not been described in the available literature. Animals can acquire BCFAs through their diet, particularly from the consumption of microorganisms or ruminant-derived products. The metabolism of ingested BCFAs typically involves β-oxidation, similar to straight-chain fatty acids, although the methyl branches can sometimes necessitate alternative enzymatic steps.

The unique structure of this compound, particularly the α-methyl group and the double bond, would likely influence its metabolic processing. The α-methyl group can hinder the standard β-oxidation process, potentially requiring an initial α-hydroxylation and subsequent decarboxylation step before β-oxidation can proceed. The C2-C3 double bond would need to be addressed by specific isomerases or reductases within the β-oxidation pathway.

Enzymatic Elucidation of Biosynthetic Pathways

The specific enzymes involved in the biosynthesis of this compound have not been identified or characterized due to the lack of documented natural production of this compound. However, based on the known principles of BCFA and unsaturated fatty acid biosynthesis, the key enzymatic activities required can be hypothesized.

Identification of Key Biosynthetic Enzymes and Their Mechanisms

The biosynthesis of this compound would likely require a specialized set of enzymes capable of introducing its distinct structural features.

Hypothetical Key Biosynthetic Enzymes:

| Enzyme Class | Putative Role in this compound Biosynthesis | General Mechanism |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Generation of a branched-chain α-keto acid precursor from an amino acid like valine or a related precursor. | Catalyzes the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid. |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Conversion of the branched-chain α-keto acid to a branched-chain acyl-CoA primer. | A multi-enzyme complex that catalyzes the oxidative decarboxylation of branched-chain α-keto acids. |

| Fatty Acid Synthase (FAS) System | Elongation of the branched-chain primer. | A multi-enzyme system that iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. |

| α-Methyltransferase | Introduction of the methyl group at the C2 position. | Transfers a methyl group, typically from S-adenosyl methionine (SAM), to the α-carbon of an acyl-CoA or acyl-ACP intermediate. |

| Dehydratase/Isomerase | Formation of the C2-C3 double bond in the (E) configuration. | A specialized dehydratase within the FAS complex or a stand-alone enzyme that introduces the double bond with specific stereochemistry. |

Substrate Specificity and Enzyme Kinetics of Relevant Biocatalysts

Without the identified enzymes, a discussion of their specific substrate preferences and kinetic parameters is speculative. However, general characteristics can be inferred from related enzyme families.

BCATs and BCKDH: These enzymes typically exhibit broad substrate specificity, acting on the α-keto acids derived from leucine, isoleucine, and valine. The kinetics would be expected to be within the typical range for these enzyme classes in various organisms.

FAS Systems: The substrate specificity of the condensing enzyme (KAS) within the FAS complex is a key determinant of the final branched-chain structure. A hypothetical FAS system for this compound synthesis would need to accommodate a branched primer and potentially a methylated intermediate.

α-Methyltransferases: The substrate specificity of a putative α-methyltransferase would be a critical factor, determining at which point in the chain elongation process the methylation occurs.

Dehydratases: The stereospecificity of the dehydratase would be crucial for establishing the (2E) configuration of the double bond.

Further research, including the identification of a natural source of this compound and subsequent genetic and biochemical studies, is necessary to elucidate the precise enzymatic machinery responsible for its synthesis.

Metabolic Engineering Strategies for Enhanced Production of this compound

A thorough search of scientific literature and biotechnology databases did not yield specific examples of metabolic engineering strategies that have been developed and implemented for the enhanced production of this compound. Research in metabolic engineering often targets compounds with established high-value applications, and it is possible that this compound has not yet been a primary focus of such intensive research efforts.

Generally, enhancing the production of a specific branched-chain fatty acid like this compound in a microbial host would theoretically involve several key strategies. These could include:

Overexpression of key biosynthetic genes: Identifying and increasing the expression of enzymes directly involved in the elongation and desaturation steps leading to the final product.

Deletion of competing pathways: Removing or down-regulating metabolic pathways that divert precursors away from the desired synthetic route.

Optimization of precursor supply: Engineering the host's central metabolism to increase the availability of the initial building blocks required for the synthesis of the target molecule.

However, without a known biosynthetic pathway for this compound, the application of these strategies remains purely hypothetical for this specific compound.

Metabolic Profiling and Flux Analysis in Non-Human Biological Systems

Detailed metabolic profiling and flux analysis studies specifically identifying and quantifying this compound in non-human biological systems are not readily found in the public domain. Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological sample, while metabolic flux analysis measures the rates of metabolic reactions within a biological system.

The absence of such studies suggests that:

this compound may not be a naturally occurring metabolite in the organisms that have been extensively studied to date.

If it is produced, its concentration might be below the detection limits of standard analytical techniques used in broad metabolic profiling studies.

It may be an intermediate that does not accumulate to significant levels, making its detection and quantification challenging.

Future research employing highly sensitive analytical techniques on a wider range of organisms, particularly those known to produce other branched-chain fatty acids, could potentially reveal the presence and metabolic role of this compound.

Advanced Analytical and Spectroscopic Characterization of 2e 2,4 Dimethylpent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them, which is crucial for confirming the constitution and configuration of (2E)-2,4-Dimethylpent-2-enoic acid.

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide primary data on the molecular structure.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift. The vinylic proton at the C3 position is expected to resonate as a doublet, coupled to the proton at C4. The proton at C4, a methine proton, would likely appear as a multiplet due to coupling with both the vinylic proton and the six protons of the two adjacent methyl groups. The methyl group attached to the double bond at C2 would be a singlet, while the two methyl groups at C4 would appear as a doublet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The two olefinic carbons (C2 and C3) would appear in the characteristic region for sp²-hybridized carbons. The remaining sp³-hybridized carbons, including the two types of methyl groups and the methine carbon, would resonate at upfield chemical shifts.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals and for confirming the E-stereochemistry of the double bond.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling correlations, for instance, confirming the coupling between the C3 vinylic proton and the C4 methine proton.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is invaluable for piecing together the molecular fragments, for example, by showing a correlation from the protons of the C2-methyl group to the C1 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique can be used to confirm the (E)-stereochemistry of the double bond by observing through-space correlations. For the E-isomer, a NOE correlation would be expected between the vinylic proton at C3 and the protons of the methyl group at C2.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-COOH) | ~12.0 (broad singlet) | ~173.0 |

| 2 (-C(CH₃)=) | - | ~128.0 |

| 3 (=CH-) | ~6.5 (doublet) | ~145.0 |

| 4 (-CH(CH₃)₂) | ~2.5 (multiplet) | ~31.0 |

| 5 (-CH(CH₃)₂) | ~1.0 (doublet) | ~22.0 |

| 2-CH₃ | ~1.8 (singlet) | ~12.0 |

| Carboxyl H | ~12.0 (broad singlet) | - |

Note: These are approximate values based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₇H₁₂O₂), the calculated monoisotopic mass is 128.08373 Da. nih.gov An experimental HRMS measurement confirming this exact mass would unequivocally verify the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a detailed fragmentation spectrum. This spectrum provides valuable structural information. For carboxylic acids, fragmentation often involves characteristic losses. libretexts.org Common fragmentation pathways for this compound would include:

Loss of a methyl radical (-CH₃) : Resulting in an [M-15]⁺ ion.

Loss of an isopropyl radical (-CH(CH₃)₂) : A significant fragmentation leading to an [M-43]⁺ ion.

Loss of the carboxyl group (-COOH) : Leading to an [M-45]⁺ ion.

Alpha-cleavage : Cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids. libretexts.org

A predicted GC-MS spectrum for this compound shows notable peaks that can be interpreted to support its structure. hmdb.ca

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [M]⁺ | [C₇H₁₂O₂]⁺ | 128 |

| [M-15]⁺ | [C₆H₉O₂]⁺ | 113 |

| [M-43]⁺ | [C₄H₅O₂]⁺ | 85 |

| [M-45]⁺ | [C₆H₁₁]⁺ | 83 |

Chromatographic Separation Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or natural sources, as well as for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC) : As a relatively volatile carboxylic acid, this compound is amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS). hmdb.ca For GC analysis, the compound is typically vaporized and separated on a capillary column with a nonpolar or medium-polarity stationary phase. The retention time is a characteristic property used for identification, while the peak area allows for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. Analysis of its ethyl ester has been demonstrated on a reverse-phase column using a mobile phase of acetonitrile and water. sielc.com For the free acid, the mobile phase would typically be acidified with a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group, ensuring good peak shape and reproducible retention. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the α,β-unsaturated carbonyl system.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |

| GC | Capillary column (e.g., 5% Phenyl Polysiloxane) | Helium | Mass Spectrometry (MS) or Flame Ionization (FID) |

| HPLC | Reverse-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | Ultraviolet (UV) at ~210 nm |

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror-image isomers. mz-at.de This technique is critical in pharmaceutical and chemical industries where the biological activity of a molecule can be stereospecific. nih.gov

However, for this compound, chiral chromatography is not an applicable analytical technique for determining enantiomeric excess. The molecule is achiral; it does not possess any stereocenters (an atom bonded to four different groups) and its mirror image is identical to, and superimposable upon, the original molecule. Therefore, this compound does not exist as a pair of enantiomers, and there is no racemic mixture to resolve. The "(2E)" designation refers to the stereochemistry of the double bond (a form of diastereomerism), not to chirality.

Vibrational and Electronic Spectroscopic Techniques for Conformational Analysis (e.g., IR, Raman, CD)

The conformational landscape of this compound, influenced by the rotational freedom around its single bonds, can be elucidated using a combination of vibrational and electronic spectroscopic techniques. These methods provide insights into the molecule's three-dimensional structure and the distribution of its conformers.

Vibrational Circular Dichroism (VCD) , the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is particularly well-suited for determining the absolute configuration and conformation of chiral molecules in solution. Although this compound itself is not chiral, chiral derivatization could introduce a stereocenter, making VCD a viable technique for conformational analysis of the resulting derivative. The VCD spectrum provides a rich fingerprint of the molecule's 3D structure, and comparison with quantum chemical calculations can lead to a definitive assignment of its conformational preferences. mdpi.comresearchgate.net

Electronic Circular Dichroism (CD) , which measures the differential absorption of circularly polarized ultraviolet and visible light, provides information about the electronic transitions within a molecule. For this compound, the π → π* and n → π* transitions of the α,β-unsaturated carboxylic acid chromophore would be of primary interest. The sign and magnitude of the CD signals are highly sensitive to the spatial arrangement of the atoms, making it a valuable tool for studying conformational changes. As with VCD, derivatization with a chiral auxiliary would be necessary to induce a CD response.

A comprehensive conformational analysis would typically involve a computational search for stable conformers, followed by the calculation of their respective IR, Raman, and CD/VCD spectra. researchgate.net Comparison of these theoretical spectra with experimental data would then allow for the identification of the dominant conformers present in a sample.

Table 1: Key Vibrational Modes for Conformational Analysis of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique(s) | Information Provided |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | IR, Raman | Hydrogen bonding interactions |

| C-H Stretch (Alkyl) | 3000 - 2850 | IR, Raman | General structural integrity |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | IR, Raman | Conjugation, hydrogen bonding, and conformation |

| C=C Stretch (Alkene) | 1650 - 1600 | IR, Raman | Substitution pattern and conformation |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | IR, Raman | Conformation and coupling with other modes |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | IR, Raman | In-plane bending, sensitive to conformation |

| C-H Bends (Alkyl) | 1470 - 1350 | IR, Raman | Local steric environment |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a common strategy employed to improve the analytical properties of compounds for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For this compound, derivatization can enhance volatility, improve thermal stability, and introduce a specific tag for more sensitive and selective detection. researchgate.net

Several derivatization methods are applicable to carboxylic acids like this compound:

Silylation: This is a widely used technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. colostate.edurestek.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comusherbrooke.ca The resulting TMS esters are more volatile and less polar, making them suitable for GC analysis. restek.com This method is advantageous because it can also derivatize other functional groups like hydroxyls and amines in a single step. restek.com

Esterification (Alkylation): Conversion of the carboxylic acid to its corresponding ester is another effective derivatization strategy. colostate.edugcms.cz A popular method is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF₃-methanol). restek.com This process is conducted under mild conditions and results in derivatives with excellent stability for GC analysis. restek.comgcms.cz Other alkyl esters can also be prepared to tailor the volatility and chromatographic behavior of the derivative. gcms.cz

Amide Formation: Reaction of the carboxylic acid with an amine, often after conversion to a more reactive intermediate like an acid chloride, yields an amide. While not as common for GC analysis due to potentially lower volatility compared to esters, this method can be useful for HPLC analysis, especially when a chromophore or fluorophore is introduced through the amine reagent to enhance UV or fluorescence detection. colostate.edu

Derivatization for Enhanced HPLC-MS Detection: For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and introduce a readily fragmentable group for tandem MS (MS/MS) analysis. Reagents like 2-picolylamine can react with carboxylic acids to form derivatives that are highly responsive in positive-ion electrospray ionization (ESI-MS) and provide characteristic product ions, enabling sensitive detection. nih.gov

The choice of derivatization reagent and method depends on the analytical technique being used, the sample matrix, and the desired outcome of the analysis, such as improved sensitivity, selectivity, or chromatographic separation. gcms.cz

Table 2: Common Derivatization Strategies for this compound

| Derivatization Method | Reagent(s) | Derivative Formed | Analytical Technique | Advantages |

| Silylation | BSTFA, MSTFA (+ TMCS) | Trimethylsilyl ester | GC, GC-MS | Increases volatility and thermal stability; can derivatize multiple functional groups. restek.comusherbrooke.ca |

| Esterification | BF₃-methanol, Diazomethane | Methyl ester | GC, GC-MS | Forms stable derivatives with good chromatographic properties. restek.comgcms.cz |

| Alkylation | Dimethylformamide dialkyl acetals | Alkyl ester | GC, GC-MS | Effective for esterifying difficult carboxylic acids. colostate.edu |

| Amidation | Thionyl chloride followed by an amine | Amide | HPLC | Can introduce chromophores or fluorophores for enhanced detection. colostate.edu |

| Enhanced ESI-MS Detection | 2-Picolylamine, 2,2'-Dipyridyl disulfide, Triphenylphosphine | Picolinylamide | LC-ESI-MS/MS | Increases ionization efficiency in positive-ion mode for sensitive detection. nih.gov |

Computational Chemistry and Theoretical Investigations of 2e 2,4 Dimethylpent 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of (2E)-2,4-Dimethylpent-2-enoic acid. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and energy levels.

Electronic Structure and Reactivity: The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For an α,β-unsaturated carboxylic acid like this compound, the π-system of the double bond and carbonyl group significantly influences these orbitals.

Calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model the molecule's structure. researchgate.net From these calculations, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. The carboxylic acid group and the conjugated double bond are expected to be the primary centers of reactivity.

Spectroscopic Predictions: DFT calculations are also highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Anharmonic DFT calculations can reproduce experimental near-infrared (NIR) spectra with high accuracy, accounting for features like hydrogen bonding, which leads to the formation of cyclic dimers in carboxylic acids. researchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts, when compared with experimental data, can confirm the molecule's structure and stereochemistry.

Table 1: Predicted Electronic Properties of this compound (Theoretical Data) Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

| Mean Polarizability (α₀) | 15.5 ų |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by applying classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comscirp.org

Conformational Space Exploration: For a flexible molecule like this compound, rotation around single bonds allows it to adopt numerous conformations. MD simulations can map the potential energy surface and identify low-energy, stable conformers. mdpi.com Key dihedral angles, such as those around the C-C single bonds, would be monitored to understand the molecule's preferred shapes. This is crucial as the conformation can significantly affect its chemical and biological activity.

Solvent Effects: The behavior of this compound in a solution, particularly in water, is of great interest. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solvation. mdpi.com Simulations would typically place the molecule in a box of water molecules (e.g., SPC/E or TIP3P models) and run for nanoseconds to observe how hydrogen bonds form between the carboxylic acid group and water, and how the hydrophobic alkyl parts of the molecule are accommodated. mdpi.com The radial distribution function can be calculated to understand the structuring of water molecules around the solute. mdpi.com These simulations provide a molecular-level picture of solubility and how the solvent influences the molecule's conformational preferences.

Table 2: Parameters for a Typical MD Simulation of this compound in Water (Illustrative)

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA or GROMOS96 |

| Water Model | SPC/E |

| Simulation Box | Cubic, 4x4x4 nm³ |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Docking Studies and Molecular Interactions within Enzyme Active Sites (Biosynthetic Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. nih.gov This method is invaluable for understanding potential biological roles, such as the interaction of this compound with enzymes.

Biosynthetic Context and Enzyme Targets: Given its structure as a branched-chain unsaturated fatty acid, it is plausible that this compound is a product of, or an intermediate in, a fatty acid biosynthesis pathway. nih.gov Enzymes involved in these pathways, such as fatty acid synthases (FASs), desaturases, or acyl-CoA carboxylases, are potential targets for docking studies. frontiersin.orgbiorxiv.org For example, fatty acid photodecarboxylases (FAPs) are known to bind various carboxylic acids in their active sites. nih.gov Docking could explore how this specific acid fits into the substrate-binding pocket of such an enzyme.

Interaction Analysis: A docking study would involve preparing the 3D structure of a target enzyme and using a docking program (e.g., AutoDock) to place the ligand into the active site. nih.gov The program calculates a binding score or energy, indicating the strength of the interaction. nih.gov Analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Aspartate) in the active site. mdpi.com Hydrophobic interactions between the dimethylpentyl chain and nonpolar residues would also be critical for stable binding. These studies can generate hypotheses about the molecule's biosynthetic origin or its potential role as an enzyme inhibitor. nih.gov

Table 3: Hypothetical Docking Results of this compound into a Fatty Acid Synthase Active Site

| Parameter | Finding |

|---|---|

| Binding Energy (kcal/mol) | -6.5 |

| Key Hydrogen Bonds | Carboxyl O with SER-101; Carboxyl OH with HIS-245 |

| Key Hydrophobic Interactions | Isopropyl group with LEU-118, VAL-122; Methyl group with PHE-248 |

| Predicted Inhibition Constant (Ki) | 15 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Synthetic Analogues (in vitro, non-human)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.org A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. nih.gov

Model Development: To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured in vitro biological activity (e.g., antifungal activity against a phytopathogenic fungus) would be required. researchgate.netmdpi.com For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties (e.g., logP, molecular weight, electronic properties, topological indices). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build a mathematical equation linking the descriptors to the activity. nih.gov

Model Validation and Interpretation: The predictive power of a QSAR model must be rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) methods. biointerfaceresearch.com A robust model can then be used to screen virtual libraries of new analogues. nih.gov Importantly, the descriptors in the final model provide insight into the structural features that are important for activity. mdpi.com For example, a model might reveal that increasing hydrophobicity or the presence of a hydrogen bond donor at a specific position enhances the desired biological effect, thereby guiding future synthetic efforts. nih.gov

Table 4: Example Descriptors and Their Potential Impact in a QSAR Model for Antifungal Activity

| Descriptor | Interpretation in Model | Potential Impact on Activity |

|---|---|---|

| LogP (Lipophilicity) | Positive Coefficient | Increased lipophilicity may improve membrane permeability. |

| H-Bond Donors | Positive Coefficient | Indicates a key hydrogen bond interaction with the target. |

| Molecular Weight | Negative Coefficient | Suggests a penalty for excessive size, possibly due to steric hindrance at the active site. |

| Topological Polar Surface Area (TPSA) | Negative Coefficient | Lower polarity might be favorable for crossing biological barriers. |

Synthesis and Structure Activity Relationships of Derivatives and Analogues of 2e 2,4 Dimethylpent 2 Enoic Acid

Design and Synthesis of Novel Analogues and Derivatives

Structure-Activity Relationship (SAR) Investigations in Non-Human Biological Systems

Evaluation of Potential Antimicrobial Properties of Analogues

There is a lack of available studies evaluating the potential antimicrobial properties of analogues of (2E)-2,4-Dimethylpent-2-enoic acid. While the antimicrobial activity of various other carboxylic acids and their derivatives has been a subject of research, specific data on the antimicrobial screening of this compound analogues against bacterial or fungal strains could not be located.

Mechanistic Studies of Bioactivity in Model Systems

No mechanistic studies detailing the mode of action of this compound or its derivatives in any biological model systems were found. Research into how these specific compounds might exert bioactivity, for instance, by interacting with cellular membranes, inhibiting enzymes, or other mechanisms, is not present in the available literature.

Role as a Chemical Intermediate and Building Block in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

An extensive search of chemical databases and literature on natural product synthesis did not reveal any instances where this compound or its close derivatives are utilized as a key building block or precursor in the total synthesis of natural products.

Application in Polymer Chemistry and Materials Science

There is no information available to suggest that this compound or its derivatives have been employed in the field of polymer chemistry or materials science. Searches for its use as a monomer in polymerization reactions or as a functional additive in materials did not yield any relevant results.

Emerging Research Areas and Future Perspectives on 2e 2,4 Dimethylpent 2 Enoic Acid

Implications in Chemical Ecology and Interspecies Communication

A thorough review of scientific literature reveals a significant gap in the understanding of (2E)-2,4-Dimethylpent-2-enoic acid's role in chemical ecology. There is currently no specific research detailing its function as a semiochemical, such as a pheromone or kairomone, in mediating interactions between organisms. Investigations into its potential involvement in insect-plant communication, microbial signaling, or other forms of interspecies communication have not been documented in available studies. While the structural class of branched-chain fatty acids has members known to be involved in such signaling, this compound itself has not been the subject of such research.

Advanced Applications in Chemical Biology Research (excluding human applications)

In the realm of non-human chemical biology, research on the applications of this compound is similarly sparse. There is no evidence in the current body of scientific literature to suggest its use as a molecular probe, a tool for studying biochemical pathways, or in other advanced research applications within veterinary or agricultural science. The potential for this compound to interact with biological systems in non-human organisms has not been a focus of published studies.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry emphasize the development of environmentally benign and sustainable chemical processes. However, the application of these principles to the synthesis and derivatization of this compound is not an area that has been actively researched. There is a lack of studies exploring biocatalytic methods, the use of renewable feedstocks, or other green chemistry strategies for the production of this specific compound and its derivatives. The current knowledge is limited to standard organic synthesis methods without a specific focus on sustainability.

Interdisciplinary Research Directions and Biotechnological Potential

The potential for this compound to be a focal point for interdisciplinary research, combining fields such as biotechnology, materials science, or environmental science, has not been realized. There are no published reports on efforts to produce this compound through microbial fermentation or enzymatic processes, nor are there studies exploring its potential as a building block for novel polymers or other bio-based materials. The biotechnological potential of this compound remains an open field for future investigation.

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic identifiers for (2E)-2,4-Dimethylpent-2-enoic acid?

- Methodological Answer : The compound's structural features include a conjugated α,β-unsaturated carboxylic acid system with methyl substituents at positions 2 and 3. Key identifiers:

- Molecular Formula : C₇H₁₂O₂ (MW: 128.17 g/mol) .

- SMILES : CC(C)C=C(C)C(=O)O .

- CAS No. : 66634-97-7 .

- UV-Vis : The α,β-unsaturated system absorbs in the 210–250 nm range, typical for conjugated dienols.

- ¹³C NMR : Peaks for the carboxylic carbon (~170–175 ppm), olefinic carbons (~120–140 ppm), and methyl groups (~15–25 ppm) .

Q. How can researchers synthesize this compound with optimal yield?

- Methodological Answer : Catalytic hydrocarboxylation of alkynes with CO₂ offers a viable route. For example, Cp₂TiCl₂ catalysis under mild conditions (e.g., 60°C, 12h) can yield ~46% of the target compound. Key steps:

- Use alkynes with methyl substituents to direct regioselectivity.

- Optimize CO₂ pressure (1–3 atm) and solvent polarity (e.g., THF or DMF) to stabilize intermediates .

- Purify via column chromatography using ethyl acetate/hexane gradients to isolate the E-isomer .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive stereochemical assignment. Steps:

- Grow crystals via slow evaporation in ethanol/water (3:1).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL-2018/3 to model the E-configuration, with C=C bond lengths (~1.34 Å) and torsion angles confirming planarity .

- Compare experimental data with DFT-optimized structures to validate intramolecular interactions (e.g., hydrogen bonding) .

Q. What strategies address contradictions in biological activity data for α,β-unsaturated carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or isomerization. Mitigation approaches:

- Control for isomer purity : Use HPLC (C18 column, 0.1% TFA in mobile phase) to confirm >98% E-isomer content .

- Standardize bioassays : Replicate cytotoxicity studies (e.g., MTT assays) at fixed pH (7.4) to minimize carboxylate protonation effects .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) to distinguish intrinsic activity from experimental variability .

Q. How do computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model reaction pathways:

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate transition states for carboxylation or Michael addition reactions, using Gaussian 16 with implicit solvent models (e.g., SMD for THF) .

- Validate with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.